molecular formula C16H25N3O2 B11804083 tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11804083
M. Wt: 291.39 g/mol
InChI Key: DFYONJVFAHCAAH-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a chemical intermediate designed for use in medicinal chemistry and drug discovery programs. This compound features a pyridine core substituted with a pyrrolidine group and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety. The Boc protecting group is a critical feature, allowing for selective deprotection under mild acidic conditions to generate the free amine for further synthetic elaboration. This makes the compound a versatile building block for the synthesis of more complex target molecules. Research indicates that heterocyclic compounds containing pyridine and pyrrolidine subunits are of significant interest in developing inhibitors for challenging therapeutic targets. For instance, similar structural motifs are explored in the design of novel KRAS-G12D inhibitors for pancreatic and other cancers . The pyrrolidine ring can serve as a key pharmacophore, contributing to binding affinity and selectivity through spatial occupation and hydrogen bonding within enzyme pockets . Furthermore, such nitrogen-containing heterocyclic intermediates are foundational in constructing bifunctional compounds, such as PROTACs (Proteolysis Targeting Chimeras), which are a leading modality in targeted protein degradation research . This compound is intended for use by qualified researchers as a synthetic precursor in the development of potential therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-12-9-14(19-7-5-6-8-19)17-10-13(12)11-18-15(20)21-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20)

InChI Key

DFYONJVFAHCAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC2

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Pyridine Derivatives

This method begins with 4-methyl-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde as the core intermediate. The aldehyde group undergoes reductive amination with tert-butyl carbamate under hydrogenation conditions. Key steps include:

  • Aldehyde Activation : The pyridine aldehyde is treated with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–5°C to form the imine intermediate.

  • Carbamate Coupling : Subsequent reaction with tert-butyl chloroformate in the presence of triethylamine (TEA) yields the target carbamate.

Representative Reaction Conditions :

StepReagentsSolventTemperatureYield
Reductive AminationNaBH(OAc)₃, TEADCM0–5°C68–72%
Carbamate Formationtert-Butyl chloroformateTHFRT85–90%

One-Pot Curtius Rearrangement Strategy

Adapted from tyrosine kinase inhibitor syntheses, this approach employs diphenylphosphoryl azide (DPPA) to facilitate a Curtius rearrangement. The process involves:

  • Azide Formation : Activation of a carboxylic acid precursor using DPPA and TEA in toluene.

  • Rearrangement and Trapping : Heating the intermediate with tert-butanol generates the tert-butyl carbamate directly, bypassing isolation of unstable isocyanates.

Advantages :

  • Higher overall yield (75–80%) compared to stepwise methods.

  • Reduced purification requirements due to in-situ trapping of reactive intermediates.

Reaction Optimization and Parameter Sensitivity

Solvent and Base Selection

Polar aprotic solvents (e.g., tetrahydrofuran (THF)) enhance carbamate coupling efficiency by stabilizing charged intermediates. Conversely, toluene is preferred for Curtius rearrangements due to its high boiling point and inertness. Triethylamine remains the base of choice for neutralizing HCl byproducts during chloroformate reactions.

Temperature Control

Exothermic reactions, such as reductive amination, require strict temperature control (<5°C) to minimize side reactions like over-reduction or polymerization. In contrast, Curtius rearrangements demand prolonged heating at 100°C to ensure complete conversion.

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted pyrrolidine and tertiary amines using DCM/water partitions.

  • Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (20–40%) isolate the product with >95% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include a singlet for the tert-butyl group at δ 1.42 ppm (9H) and pyrrolidine protons as multiplet peaks between δ 1.80–2.10 ppm. The pyridinyl methyl group resonates as a singlet at δ 2.45 ppm.

  • LC-MS : Molecular ion peak at m/z 291.39 [M+H]⁺ confirms the molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10) achieves baseline separation of the carbamate from hydrolyzed byproducts.

Comparative Analysis with Structural Analogues

Replacing pyrrolidine with piperidine in the analogous compound (CAS 1355179-79-1) alters synthetic demands:

  • Increased Steric Hindrance : Piperidine’s larger ring size reduces coupling yields by 15–20% compared to pyrrolidine derivatives.

  • Solubility Differences : The piperidine analogue exhibits lower aqueous solubility due to enhanced hydrophobicity.

Challenges and Mitigation Strategies

Byproduct Formation

Phosphorous salt impurities from DPPA-mediated reactions complicate purification. Countermeasures include:

  • Precipitation : Adding cold hexane precipitates salts, leaving the carbamate in solution.

  • Ion-Exchange Chromatography : Removes cationic impurities via Amberlite IR-120 resin.

Carbamate Hydrolysis

The tert-butyl carbamate group is prone to acidic or basic hydrolysis. Storage under anhydrous conditions at −20°C extends shelf life .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic workflows.

Acidic Hydrolysis

  • Conditions : HCl (4M) in dioxane or TFA in DCM at 0–25°C.

  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the carbamate bond.

  • Product : Releases ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)amine and tert-butanol/CO₂.

Basic Hydrolysis

  • Conditions : NaOH (1–2M) in aqueous THF at 60–80°C .

  • Mechanism : Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.

  • Product : Same as acidic hydrolysis but slower due to reduced electrophilicity of the carbonyl group under basic conditions .

Coupling Reactions

The carbamate group participates in coupling reactions to form amides or ureas, often mediated by activating agents.

Reaction TypeConditionsReagents/CatalystsProduct Application
Amide FormationDMF, 0–5°CDCC, HOBtDrug conjugates
Urea FormationTHF, RTCDI, Primary aminesEnzyme inhibitors

Example : Reaction with DCC/HOBt and benzylamine yields N-benzyl-((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)urea, a precursor for kinase inhibitors.

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature allows for nucleophilic aromatic substitution (NAS) at specific positions.

Halogenation

  • Conditions : NCS or NBS in AcOH at 80°C .

  • Site Selectivity : Substitution occurs preferentially at the pyridine C-2 position due to steric hindrance from the methyl and pyrrolidine groups .

  • Product : 2-Chloro derivative (useful for cross-coupling reactions).

Alkoxylation

  • Conditions : KOH/18-crown-6 in DMAc at 110°C .

  • Product : 4-(Alkoxy)pyridine derivatives via base-catalyzed isomerization.

Catalytic Hydrogenation

The pyrrolidine and pyridine moieties are susceptible to hydrogenation under high-pressure H₂.

  • Conditions : H₂ (50 psi), 10% Pd/C in MeOH .

  • Reactivity :

    • Pyridine ring reduces to piperidine.

    • Pyrrolidine remains intact due to saturation.

  • Product : Piperidine-pyrrolidine hybrid with retained carbamate .

Stability Under Physiological Conditions

The compound’s stability in biological systems determines its pharmacokinetic profile.

ParameterConditionsOutcome
pH StabilitypH 7.4 buffer, 37°C85% intact after 24h
Oxidative StabilityLiver microsomes, NADPHModerate clearance (t₁/₂ = 2.3h)

Comparative Reactivity of Structural Analogs

Key differences in reactivity arise from substituent variations (Table 1):

Table 1 : Reactivity trends among carbamate analogs

CompoundHydrolysis Rate (k, h⁻¹)NAS ActivityHydrogenation Yield (%)
Target compound0.15 (acidic)Moderate92
Piperidine analog ()0.12Low88
Morpholine derivative ()0.18High75

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of tert-butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate indicates the presence of multiple functional groups, including a tert-butyl group, a pyridine ring, and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, optimizing conditions for yield and purity. Key steps may include:

  • Formation of the pyridine ring.
  • Introduction of the pyrrolidine moiety.
  • Carbamate formation through reaction with isocyanates.

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications. Notable activities include:

1. Enzyme Inhibition

  • β-secretase Inhibition : Critical for Alzheimer's disease pathogenesis, with an IC50 value indicating potent inhibition.
  • Acetylcholinesterase Inhibition : Important for cognitive function, contributing to potential neuroprotective effects.

2. Antioxidant Properties

  • The compound has shown the ability to reduce oxidative stress markers in biological assays, suggesting protective effects against neurodegeneration.

Applications in Pharmaceutical Research

The unique structure of this compound allows for various interactions with biological targets, enhancing its potential as a drug candidate.

Potential Therapeutic Uses

  • Neuroprotection : Studies have indicated that this compound may protect neuronal cells from amyloid beta toxicity.
  • Cognitive Enhancement : Its ability to inhibit enzymes associated with Alzheimer's disease positions it as a candidate for cognitive enhancement therapies.
ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Case Studies

In Vitro Studies
A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated significant improvement in cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies
In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Pyridine Substituents Molecular Formula CAS Number (if available) Key Differences Reference
tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate 4-methyl, 6-pyrrolidin-1-yl C₁₆H₂₃N₃O₂ - Reference compound -
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-hydroxy, 5-methoxy C₁₂H₁₈N₂O₄ - Electron-withdrawing groups (OH, OCH₃) reduce basicity vs. pyrrolidin-1-yl
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy C₁₃H₂₀N₂O₄ - Increased steric hindrance from two methoxy groups
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro C₁₁H₁₄BrClN₂O₂ - Halogen substituents enhance reactivity for cross-coupling
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-hydroxymethyl C₁₁H₁₆N₂O₃ 323578-38-7 Hydroxymethyl group increases polarity

Carbamate Group Modifications

Compound Name Carbamate Position Molecular Weight (g/mol) Similarity Score* Notes Reference
tert-Butyl pyridin-3-ylcarbamate Directly on pyridine 194.23 0.81 Simpler structure; lacks methyl and pyrrolidinyl groups
tert-Butyl (6-bromopyridin-3-yl)carbamate Directly on pyridine 287.15 0.73 Bromine substitution alters electronic profile

*Similarity scores based on structural alignment algorithms (scale: 0–1) .

Physicochemical and Reactivity Comparisons

Electronic Effects

  • Pyrrolidin-1-yl vs. Methoxy/Hydroxy: The pyrrolidin-1-yl group in the target compound is a stronger electron donor compared to methoxy or hydroxy substituents in analogs (e.g., tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate), increasing the pyridine ring’s electron density and basicity .
  • Halogen vs. Alkyl Substituents : Bromo/chloro analogs (e.g., tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate) exhibit higher reactivity in Suzuki-Miyaura couplings, whereas the methyl group in the target compound enhances steric stability .

Solubility and Stability

  • Hydrophilicity : Compounds with polar groups (e.g., hydroxymethyl in 323578-38-7) show higher aqueous solubility than the target compound .
  • Carbamate Stability : The tert-butyl carbamate group in all analogs is stable under basic conditions but cleavable under acidic conditions, a common feature for amine protection .

Biological Activity

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound notable for its potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a pyrrolidine moiety, and a pyridine ring, suggests various interactions with biological targets that could be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H25N3O2, with a molecular weight of 291.39 g/mol. This compound's structure facilitates its lipophilicity, aiding membrane penetration—an essential property for drug candidates.

PropertyValue
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Key Functional GroupsTert-butyl, Pyrrolidine, Pyridine

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values in the low micromolar range .

The compound's mechanism of action appears to involve disruption of microtubule dynamics, similar to other known anticancer agents. This disruption leads to mitotic delay and subsequent cell death, making it a candidate for further development in cancer therapeutics .

Study 1: In Vitro Evaluation

In vitro studies demonstrated that this compound significantly affects cell cycle progression in treated cancer cells. The compound was shown to induce apoptosis through activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase 3 and PARP .

Study 2: In Vivo Efficacy

In vivo studies using mouse models of colon cancer showed that administration of this compound resulted in a significant reduction in tumor size without observable side effects at therapeutic doses . This highlights its potential as a viable treatment option.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct biological activities attributed to variations in their functional groups:

Compound NameUnique FeaturesBiological Activity
tert-butyl carbamateSimple carbamate structureGeneral use as a protective group
N-Boc-protected anilinesContains an aromatic amineVersatile in various coupling reactions
tert-butyl ((4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamatePiperazine instead of pyrrolidineDifferent receptor interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. For example, a pyridine core substituted with methyl and pyrrolidine groups can be functionalized via nucleophilic substitution or coupling reactions. The tert-butyl carbamate group is introduced using Boc-protection strategies (e.g., reaction with di-tert-butyl dicarbonate under basic conditions). Key intermediates, such as (2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, are often precursors for further modification .
  • Example Reaction Conditions :

StepReagents/ConditionsPurpose
1Pyrrolidine, K2_2CO3_3, DMF, 80°CSubstitution to install pyrrolidine
2Boc2_2O, DMAP, CH2_2Cl2_2, RTCarbamate protection

Q. How is the compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, tert-butyl carbamates show distinct 1^1H NMR signals for the tert-butyl group (δ ~1.36 ppm, singlet, 9H) and aromatic protons (δ 6.5–8.5 ppm). In related compounds, pyridine ring protons exhibit splitting patterns dependent on substitution (e.g., δ 8.22 ppm for pyrimidine protons in ) . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbamate C=O stretches (~1700 cm1^{-1}).

Q. What purification methods are effective for this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For polar derivatives, reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) may improve purity. Monitor fractions via TLC (Rf_f ~0.3–0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in pyridine functionalization. For example, modeling the nucleophilic attack of pyrrolidine on fluoropyridine derivatives can identify steric/electronic barriers. Software like Gaussian or ORCA is used, with solvent effects (DMF or THF) modeled via PCM .

Q. How to resolve contradictions in reported stability and toxicity data?

  • Methodological Answer : Cross-reference Safety Data Sheets (SDS) and experimental data. For instance:

  • Stability : and indicate stability under inert storage (room temperature, desiccator), but reactivity with strong acids/bases requires validation via stress testing (e.g., 48-hour exposure to 1M HCl/NaOH) .
  • Toxicity : Discrepancies in SDS (e.g., "no known hazard" in vs. precautionary measures in ) suggest batch-dependent impurities. Conduct Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell viability) to clarify .

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer : Optimize catalytic systems (e.g., Pd-catalyzed coupling for pyridine intermediates) and reduce Boc-deprotection side reactions. For example:

ParameterOptimization Strategy
Catalyst LoadingReduce Pd(OAc)2_2 from 5 mol% to 2 mol% with ligand (XPhos)
TemperatureStepwise heating (60°C → 100°C) to prevent decarboxylation
WorkupUse aqueous NH4_4Cl to quench reactions, minimizing byproduct formation
  • Data from and support these approaches .

Notes

  • Contradictions : Safety classifications vary; always validate with in-house testing.
  • Advanced Tools : LC-MS/MS or X-ray crystallography (SHELX programs) resolve structural ambiguities .

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